2-(Ethylamino)pyrimidine-4-carbaldehyde
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Overview
Description
2-(Ethylamino)pyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H9N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)pyrimidine-4-carbaldehyde typically involves the reaction of pyrimidine derivatives with ethylamine. One common method is the condensation of 2-chloropyrimidine-4-carbaldehyde with ethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with sodium hydroxide as the base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: 2-(Ethylamino)pyrimidine-4-carboxylic acid.
Reduction: 2-(Ethylamino)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
2-(Ethylamino)pyrimidine-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Ethylamino)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 2-(Dimethylamino)pyrimidine-5-carbaldehyde
- 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde
Uniqueness
2-(Ethylamino)pyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamino group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
1260788-30-4 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(ethylamino)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-2-8-7-9-4-3-6(5-11)10-7/h3-5H,2H2,1H3,(H,8,9,10) |
InChI Key |
SFNQQPYORVWLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)C=O |
Origin of Product |
United States |
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